molecular formula C25H18BrNO3 B2922708 (E)-6-bromo-3-(3-(2-methoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one CAS No. 1321862-87-6

(E)-6-bromo-3-(3-(2-methoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one

Cat. No. B2922708
CAS RN: 1321862-87-6
M. Wt: 460.327
InChI Key: OKHPERBIJKEIHB-SDNWHVSQSA-N
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Description

The compound seems to be a complex organic molecule that contains several functional groups. It includes a bromo group, an acryloyl group, a methoxyphenyl group, and a phenylquinolinone group .

Scientific Research Applications

Anticancer Potential

A study evaluated a series of quinolinyl acrylate derivatives, including compounds structurally similar to (E)-6-bromo-3-(3-(2-methoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one, against prostate cancer cells (PC-3 and LNCaP) both in vitro and in vivo. These derivatives demonstrated potential antitumor activity by reducing cell viability, inhibiting adhesion, migration, and invasion, as well as affecting neoangiogenesis and MMP-9 activity. Specifically, these compounds showed decreased tumor growth in treated animals compared to controls, suggesting their therapeutic usefulness against human prostate cancer cells (Rodrigues et al., 2012).

Antiproliferative Activity

Another research focused on 3-phenylquinolinylchalcone derivatives, related to the structure of interest, evaluated their antiproliferative activities against non-small cell lung cancers and breast cancers. Among the tested compounds, certain derivatives were identified as potential lead compounds for further development due to their significant activity against cancer cell growth, indicating the potential of similar quinolinyl derivatives in cancer therapy (Tseng et al., 2013).

Antioxidant Properties

Research on bromophenols, which share a bromo-substituent feature with the compound , identified from the red alga Rhodomela confervoides, highlighted their significant antioxidant activity. These compounds, including various bromophenols, demonstrated potent radical scavenging activities, suggesting the potential of brominated compounds, including (E)-6-bromo-3-(3-(2-methoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one, in oxidative stress mitigation and possibly in the development of antioxidant therapies (Ma et al., 2007).

Tubulin Polymerization Inhibition

A study investigated the synthesis and antituberculosis activity of N-(furan-2-yl-methyl)-N-(phenyl(quinolin-3-yl)methyl) acetamide derivatives, highlighting the structural activity relationship critical for inhibiting tubulin polymerization, a mechanism relevant to anticancer and antibacterial action. Although not directly mentioning (E)-6-bromo-3-(3-(2-methoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one, this research emphasizes the importance of quinolinyl derivatives in developing treatments targeting tubulin polymerization (Bai et al., 2011).

properties

IUPAC Name

6-bromo-3-[(E)-3-(2-methoxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18BrNO3/c1-30-22-10-6-5-7-16(22)11-14-21(28)24-23(17-8-3-2-4-9-17)19-15-18(26)12-13-20(19)27-25(24)29/h2-15H,1H3,(H,27,29)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHPERBIJKEIHB-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-6-bromo-3-(3-(2-methoxyphenyl)acryloyl)-4-phenylquinolin-2(1H)-one

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